1H-indole-7-carboxylic acid diethylamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N,N-diethyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C13H16N2O/c1-3-15(4-2)13(16)11-7-5-6-10-8-9-14-12(10)11/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
MFGUFQUHLTUCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1NC=C2 |
Origin of Product |
United States |
Reactivity and Derivatization of 1h Indole 7 Carboxylic Acid Diethylamide and Its Core Scaffold
Transformations at the Carboxamide Moiety
The diethylamide group at the 7-position of the indole (B1671886) ring is a key site for chemical modification. Its reactivity is primarily centered around the cleavage of the carbon-nitrogen bond.
Hydrolysis and Esterification of the Diethylamide Group
The amide bond of 1H-indole-7-carboxylic acid diethylamide can be cleaved under hydrolytic conditions to yield the corresponding 1H-indole-7-carboxylic acid. This reaction is typically catalyzed by an acid or a base. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. rsc.org The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release diethylamine (B46881) and the carboxylic acid.
Conversely, the conversion of the diethylamide to an ester, a process known as esterification, can be achieved through alcoholysis. This transamidation reaction often requires a catalyst, such as a Lewis acid, to activate the amide. For instance, titanium(IV) chloride has been shown to be an effective catalyst for the conversion of primary carboxamides to carboxylic esters in the presence of an alcohol. researchgate.net While direct alcoholysis of a secondary amide like a diethylamide is generally more challenging than that of a primary amide, similar principles of activation and nucleophilic attack apply.
A general representation of these transformations is depicted below:
| Starting Material | Reagents | Product | Transformation |
| This compound | H₃O⁺ or OH⁻, H₂O | 1H-Indole-7-carboxylic acid | Hydrolysis |
| This compound | R'OH, Acid Catalyst | Alkyl 1H-indole-7-carboxylate | Esterification |
Amide Exchange Reactions
Amide exchange, or transamidation, involves the reaction of an amide with an amine to form a new amide. This reaction is typically challenging due to the low reactivity of the amide carbonyl group and the poor leaving group ability of the departing amine. However, it can be facilitated by the use of catalysts or by employing highly reactive amines. For this compound, an amide exchange reaction with a different amine (R₂'NH) would result in the formation of a new N,N-disubstituted 1H-indole-7-carboxamide.
The equilibrium of this reaction often lies towards the starting materials, and strategies to drive the reaction forward include using a large excess of the incoming amine or removing the displaced diethylamine from the reaction mixture.
Functionalization of the Indole Nucleus in this compound
The indole ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions. The presence of the diethylcarboxamide group at the C7 position can influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions on the Indole Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of indoles. wikipedia.org Due to the inherent electronic properties of the indole nucleus, electrophilic attack typically occurs at the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic site. chim.itrogue-scholar.org If the C3 position is blocked, substitution may occur at the C2 position. The benzene (B151609) portion of the indole is less reactive towards electrophiles. chim.it
For this compound, electrophilic substitution is expected to proceed preferentially at the C3 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required for these reactions would need to be optimized to account for the electronic influence of the C7-diethylcarboxamide substituent.
| Reaction Type | Typical Reagents | Expected Major Product Position |
| Nitration | HNO₃, H₂SO₄ | C3 |
| Bromination | Br₂, FeBr₃ | C3 |
| Chlorination | Cl₂, FeCl₃ | C3 |
| Sulfonation | SO₃, H₂SO₄ | C3 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3 |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | C3 |
Directed C-H Functionalization at Specific Positions (e.g., C2, C3, C6)
While electrophilic substitution generally favors the C3 position, modern synthetic methods allow for the functionalization of other positions of the indole ring through directed C-H activation. chim.it This strategy involves the use of a directing group that positions a transition metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
For this compound, the amide group itself or a group installed on the indole nitrogen can act as a directing group. For instance, a pivaloyl group on the indole nitrogen has been used to direct C-H alkenylation to the C7 position. chim.it While the existing C7-diethylcarboxamide might sterically hinder direct functionalization at C6, appropriate choice of directing group and catalytic system could potentially achieve regioselectivity at C2, C3, or C6. For example, palladium-catalyzed C-H arylations of free (NH) indoles with carbonyl directing groups at the C3-position have been shown to direct functionalization to the C4-position. nih.gov Similarly, metal-free, Brønsted acid-catalyzed reactions have been developed for the C6 functionalization of 2,3-disubstituted indoles. frontiersin.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) for Side Chain Introduction
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ustc.edu.cn To apply these methods to this compound, the indole nucleus would first need to be halogenated or converted to another suitable coupling partner (e.g., a boronic acid or ester).
For example, if a bromo or iodo substituent is introduced at a specific position on the indole ring (e.g., C2, C3, C4, C5, or C6) via electrophilic halogenation or other methods, this halo-derivative of this compound could then participate in various cross-coupling reactions.
Suzuki Coupling: Reaction of a halo-indole with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would introduce an aryl, heteroaryl, or vinyl group at the position of the halogen. researchgate.net
Heck Reaction: Palladium-catalyzed reaction of a halo-indole with an alkene would result in the formation of a new carbon-carbon bond, introducing an alkenyl side chain. ustc.edu.cn
These reactions provide a versatile platform for introducing a wide range of substituents onto the indole scaffold of this compound, significantly expanding its chemical diversity.
Oligomerization and Polymerization Pathways of Indole-7-Carboxamides
While extensive research on the polymerization of this compound itself is not widely documented, studies on analogous indole derivatives have revealed novel oligomerization pathways that are highly relevant. A significant pathway involves an oligomerization reaction that incorporates thiols, proceeding alongside the parallel formation of indole 3,3´-trimers. nih.gov This process is notably dependent on the electronic properties of the indole ring and the availability of specific reactive sites.
Key findings from research on related indole compounds indicate that this type of oligomerization requires the indole derivatives to be unsubstituted at both the 2- and 3- positions. nih.gov The reaction is significantly facilitated by the presence of electron-accepting substituents on the benzene ring of the indole. Carbonyl groups, such as the carboxamide functionality, and nitrile groups have been shown to promote this reaction by decreasing the electron density on the pyrrole ring, thereby facilitating a key Michael addition step by thiols. nih.gov
The proposed mechanism suggests that the electron-deficient nature of the indole's double bond in the presence of an electron-withdrawing group promotes the nucleophilic attack of a thiol. This leads to the formation of adducts and oligomers. nih.gov In one study, yields for thiol incorporation products reached up to 30%, with higher yields observed for indoles bearing carbonyl or nitrile groups compared to halogenated indoles. nih.gov This suggests that the 1H-indole-7-carboxamide scaffold is a strong candidate for undergoing similar oligomerization and functionalization reactions.
Table 1: Key Features of Indole Oligomerization via Thiol Incorporation
| Feature | Description | Source |
|---|---|---|
| Reaction Type | Oligomerization with thiol incorporation and parallel 3,3'-trimer formation. | nih.gov |
| Required Substrate Features | Unsubstituted C2 and C3 positions on the indole ring. | nih.gov |
| Promoting Factors | Electron-withdrawing substituents (e.g., -CONH₂, -COOH, -CN) on the benzene ring. | nih.gov |
| Proposed Mechanism | Michael addition of thiols to the electron-deficient indole alkene system. | nih.gov |
| Products | Thiol-indole adducts and indole trimers. | nih.gov |
Synthesis of Spirocyclic and Fused Ring Systems Incorporating the Indole-7-Carboxamide Moiety
The indole carboxamide moiety is a versatile synthetic handle for the construction of complex polycyclic frameworks, including spirocyclic and fused ring systems. These structures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. rsc.orgrsc.orgnih.gov
Synthesis of Spirocyclic Systems
Spiroindolines and spirooxindoles represent an important class of spirocyclic compounds. rsc.org The synthesis of these structures from indole precursors is a well-established area of organic chemistry, with several methodologies that can be conceptually applied to the 1H-indole-7-carboxamide core.
One prominent strategy involves the dearomatization of the indole ring. For instance, the dearomatization of 2-haloindole precursors can generate indoleninyl halides, which are versatile intermediates for synthesizing a broad array of spirocyclic indole derivatives. acs.org These intermediates can undergo hydrolysis, nucleophilic substitution, or cross-coupling reactions to build the spirocyclic core. acs.org Another powerful method is the [3+2] cycloaddition reaction, which can be used to construct five-membered rings, such as pyrrolidines, spiro-fused at the C3 position of an oxindole (B195798) core. mdpi.comrsc.org This approach often starts from isatin (B1672199) (indole-2,3-dione) derivatives and involves condensation followed by cycloaddition. mdpi.com
Furthermore, transition metal-catalyzed reactions have emerged as a key tool. Palladium-catalyzed C-H arylation, for example, can be used to form 3,3'-spirooxindoles. rsc.org The versatility of these methods provides a robust toolkit for chemists to access novel spirocyclic systems built around the indole scaffold.
Synthesis of Fused Ring Systems
The construction of rings fused to the indole core is critical for accessing many complex natural product skeletons. rsc.orgnih.gov Palladium-catalyzed domino reactions are particularly effective for this purpose, enabling the synthesis of 3,n-fused tricyclic indole skeletons. nih.gov For example, the intramolecular Larock indole annulation can be used to construct 3,4-, 3,5-, and 3,6-fused tricyclic indoles from appropriately tethered ortho-haloaniline precursors. nih.gov
The amide group itself can be used to direct synthetic transformations. Amide-directed β-C(sp³)-H arylation reactions under palladium catalysis have been described to access diverse peptide macrocycles, including 3,5-fused and 3,7-fused tricyclic indole systems. nih.gov Such a strategy could potentially be adapted where the 7-carboxamide group of the target compound directs C-H activation at the C6 position to forge a new fused ring. Additionally, foundational reactions like the Fischer indole synthesis remain a cornerstone for creating complex fused systems, such as tetracyclic indolines, from suitable hydrazine (B178648) and ketone precursors. rsc.org
Table 2: Selected Synthetic Strategies for Spirocyclic and Fused Indole Systems
| Target System | Synthetic Strategy | Key Reagents / Catalysts | Resulting Structure | Source(s) |
|---|---|---|---|---|
| Spirocyclic | Michael Condensation / Cycloaddition | Isatin, malononitrile, piperidine | Spiro[indole-pyrrolidine] | mdpi.com |
| Spirocyclic | Dearomatization / Nucleophilic Substitution | 2-Haloindoles, π-acidic catalysts | Spirocyclic Indolenines | acs.org |
| Spirocyclic | Pd-Catalyzed C-H Arylation | Aryl-substituted cyclopropanes, Pd(OAc)₂, PCy₃ | 3,3'-Spirooxindoles | rsc.org |
| Fused Ring | Intramolecular Larock Indole Annulation | Alkyne-tethered ortho-iodoanilines, Pd₂(dba)₃ | 3,4-Fused Tricyclic Indoles | nih.gov |
| Fused Ring | Amide-Directed C(sp³)-H Arylation | Pd(II) catalysts | 3,5- and 3,7-Fused Tricyclic Indoles | nih.gov |
| Fused Ring | Fischer Indole Synthesis | Hydrazines, Ketones/Aldehydes | Tetracyclic Indolines | rsc.org |
Mechanistic Investigations of Reactions Involving 1h Indole 7 Carboxylic Acid Diethylamide
Reaction Pathway Elucidation for 7-Carboxamide Formation
The synthesis of 1H-indole-7-carboxylic acid diethylamide from its corresponding carboxylic acid is a fundamental transformation in organic chemistry, typically proceeding via a nucleophilic acyl substitution mechanism. This process involves the activation of the carboxylic acid group to enhance its electrophilicity, followed by an attack from the nucleophilic diethylamine (B46881).
The reaction pathway can be elucidated through several common laboratory methods:
Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1H-indole-7-carbonyl chloride is a highly electrophilic intermediate. Diethylamine then acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride ion to form the stable diethylamide product.
Carbodiimide Coupling: A widely used method in peptide synthesis, this pathway employs coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These reagents activate the carboxylic acid by forming a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by diethylamine, leading to the formation of the amide bond and a urea (B33335) byproduct. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve efficiency and suppress side reactions.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid (or its activation by a coupling reagent), followed by the nucleophilic attack of the nitrogen atom of diethylamine on the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses, eliminating a leaving group (e.g., water, a urea derivative, or a chloride ion) to yield the final amide product.
Mechanistic Aspects of Regioselective C-H Activation in Indole-7-Carboxamides
The amide functional group is a versatile and robust directing group in transition-metal-catalyzed C-H functionalization. nih.govchemrxiv.org In the context of this compound, the carbonyl oxygen of the amide acts as a Lewis basic site that can coordinate to a metal center. This coordination is the crucial first step in a directed C-H activation event, bringing the catalyst into close proximity with specific C-H bonds on the indole (B1671886) ring.
The most probable site for C-H activation directed by the 7-carboxamide group is the C6 position. The mechanism proceeds through the formation of a stable, five-membered cyclometalated intermediate (a metallocycle). This process can be described in the following steps:
Coordination: The transition metal catalyst, often a palladium(II) or rhodium(III) species, coordinates to the carbonyl oxygen of the 7-diethylcarboxamide group.
C-H Activation: The coordinated metal center is now positioned directly adjacent to the C6-H bond. The C-H bond is cleaved through a process known as a Concerted Metalation-Deprotonation (CMD) pathway. nih.govresearchgate.net In this step, the metal center binds to the carbon atom while a base (often a carboxylate anion like acetate) abstracts the proton. This forms a stable five-membered palladacycle or rhodacycle intermediate.
Functionalization: This metallocycle is the key intermediate for further reactions. It can undergo oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to form a new C-C bond at the C6 position and regenerate the active catalyst.
The stability of the resulting metallocycle is a determining factor for regioselectivity. The five-membered ring formed by coordination to the C7-amide and activation of the C6-H bond is generally more sterically and electronically favored than other possibilities, thus ensuring high selectivity for the C6 position. The use of bulky directing groups at the N1 position has also been shown to be critical for achieving high reactivity and C7-selectivity in other indole systems, a principle that underscores the importance of steric factors in directing these reactions. researchgate.net
Role of Catalysts and Reagents in Directed Functionalization Reactions
The outcome and efficiency of C-H functionalization reactions are highly dependent on the choice of catalyst, reagents, and reaction conditions. beilstein-journals.org Different transition metals, ligands, oxidants, and additives play specific mechanistic roles in the catalytic cycle.
Catalysts:
Palladium (Pd): Palladium catalysts, such as Pd(OAc)₂, are widely used for C-H arylation and alkenylation reactions. nih.govresearchgate.netresearchgate.net The catalytic cycle typically involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. The amide directing group facilitates the initial C-H activation to form a Pd(II)-metallocycle. researchgate.net
Rhodium (Rh) and Iridium (Ir): Rh(III) and Ir(III) catalysts are particularly effective for C-H activation and annulation reactions, often showing different selectivity compared to palladium. nih.govresearchgate.net These reactions typically proceed through a CMD mechanism to form a cyclometalated Rh(III) or Ir(III) intermediate. Catalyst-controlled site selectivity has been demonstrated where a Rh(I) catalyst promotes a 1,2-acyl migration followed by C3-functionalization, while an Ir(III) catalyst leads to direct C2-functionalization in 3-carboxamide indoles. nih.govchemrxiv.org
Ruthenium (Ru): Ruthenium catalysts have also been employed for regioselective C-H arylation of indoles, for instance, directing functionalization to the ortho position of a carboxylic acid group. nih.gov
Reagents:
Oxidants: In many Pd-catalyzed cross-coupling reactions, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Common oxidants include silver salts (e.g., AgOAc, Ag₂CO₃) and copper(II) salts (e.g., Cu(OAc)₂). nih.govbeilstein-journals.org
Bases: Bases are crucial for the deprotonation step in the CMD mechanism. Carboxylate bases, such as potassium acetate (B1210297) (KOAc) or sodium acetate (NaOAc), are frequently used as they can act as both a base and a ligand for the metal center. nih.gov
Additives and Ligands: Ligands, such as phosphines or pyridines, can modulate the reactivity and selectivity of the metal catalyst. researchgate.net Acidic additives like trifluoroacetic acid (TFA) can also play a determinant role in the selectivity of direct C-H to C-H cross-coupling reactions. nih.govbeilstein-journals.org
The interplay between these components allows for fine-tuning of the reaction to achieve the desired regioselectivity and yield.
| Catalyst System | Typical Reaction | Role of Components | Observed Regioselectivity |
|---|---|---|---|
| Pd(OAc)₂ / AgOAc / TFA | C-H Arylation | Pd(OAc)₂: Catalyst for C-H activation. AgOAc: Oxidant to regenerate Pd(II). TFA: Acidic additive to control selectivity. | C4-arylation with C3-directing groups. nih.gov |
| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Functionalization with Diazo Compounds | Rh(III): Catalyst for metallocarbene formation and C-H insertion. AgSbF₆: Halide scavenger to generate the active cationic Rh species. | Catalyst-controlled C2 vs. C3 functionalization. nih.gov |
| [Ru(p-cymene)Cl₂]₂ / K₂CO₃ | C-H Arylation | Ru(II): Catalyst for C-H activation. K₂CO₃: Base for the deprotonation step. | Ortho-arylation of indole carboxylic acids. nih.gov |
| Pd(OAc)₂ / TPPMS / H₂O | C-H Benzylation | Pd(OAc)₂: Catalyst precursor. TPPMS: Water-soluble phosphine (B1218219) ligand. H₂O: Solvent, plays a critical role in the catalytic system. | C3-selective benzylation of indole-carboxylic acids. researchgate.net |
Understanding Intermediate Species in Derivatization Processes
The derivatization of this compound via directed C-H activation proceeds through a series of well-defined intermediate species. Understanding the structure and stability of these intermediates is key to rationalizing the reaction mechanism and regioselectivity. bohrium.com
Coordination Complex: The initial intermediate is a coordination complex formed between the metal catalyst and the oxygen atom of the 7-diethylcarboxamide group. This is a reversible step that brings the catalyst into the vicinity of the target C-H bond.
CMD Transition State: The C-H activation step itself proceeds through a high-energy transition state. Theoretical studies using density functional theory (DFT) have shown this to be a concerted metalation-deprotonation (CMD) transition state. nih.govresearchgate.net The stability of this transition state is often the rate-determining and selectivity-determining factor of the entire reaction. For instance, the lower energy barrier for forming the C6-metalated species compared to other positions dictates the regiochemical outcome.
Cyclometalated Intermediate: The product of the C-H activation step is a stable cyclometalated species, such as a palladacycle or rhodacycle. bohrium.com This is a key catalytic intermediate where the metal is covalently bonded to the C6 carbon of the indole ring and coordinated to the C7-amide oxygen. This species is typically stable enough to be characterized or observed in mechanistic studies.
Oxidative Addition Adduct: Following the formation of the metallocycle, the coupling partner (e.g., an aryl iodide) undergoes oxidative addition to the metal center. This forms a higher oxidation state intermediate (e.g., Pd(IV)) that now contains both the indole scaffold and the aryl group bound to the metal.
Reductive Elimination Precursor: The final step involves reductive elimination from the high-valent metal center. The two organic fragments (the indole and the newly introduced group) couple to form the final product. This step regenerates the lower oxidation state catalyst (e.g., Pd(II) or Pd(0)), allowing it to re-enter the catalytic cycle.
The entire process is a carefully orchestrated sequence where the directing group guides the catalyst, and the electronic and steric properties of the intermediates and transition states dictate the final product structure.
| Intermediate/Transition State | Description | Role in Reaction Pathway |
|---|---|---|
| Coordination Complex | The catalyst is non-covalently bound to the amide oxygen. | Positions the catalyst for regioselective C-H activation. |
| CMD Transition State | A short-lived, high-energy state where the C-H bond is breaking and the C-Metal bond is forming. | Determines the rate and regioselectivity of the C-H activation step. nih.govresearchgate.net |
| Cyclometalated Species (Metallocycle) | A stable intermediate with a covalent bond between the metal and the indole carbon (C6). | The central intermediate that reacts with the coupling partner. bohrium.com |
| High-Valent Metal Complex | Formed after oxidative addition of the coupling partner to the metallocycle (e.g., a Pd(IV) species). | Precursor to the final bond-forming step. |
Computational and Spectroscopic Characterization of 1h Indole 7 Carboxylic Acid Diethylamide and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the molecular structure, electronic properties, and reactivity of organic molecules, including indole (B1671886) derivatives. nih.govresearchgate.net By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model the geometry and predict various chemical parameters. nih.govresearchgate.net
For indole-based compounds, DFT calculations are routinely used to determine the distribution of electron density and to identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. In related indole carboxylic acids, these calculations have been essential for understanding charge transfer within the molecule. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These maps illustrate electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. While specific DFT studies on 1H-indole-7-carboxylic acid diethylamide are not extensively published, analysis of similar indole structures, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, demonstrates that this computational approach provides deep insights into electronic structure and potential intermolecular interactions. nih.gov The insights gained from DFT can guide synthetic modifications and help explain the compound's behavior in biological systems.
Table 1: Representative Frontier Orbital Energies Calculated for Indole Derivatives Using DFT Note: This table presents typical values for related indole structures to illustrate the data obtained from DFT calculations. Specific values for this compound would require dedicated computation.
| Indole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Primary Application of Study |
|---|---|---|---|---|
| Indole-3-carboxylic acid | -6.21 | -1.55 | 4.66 | Electronic Properties Analysis researchgate.net |
| 7-Trifluoromethyl-1H-indole-2-carboxylic acid | -7.05 | -1.89 | 5.16 | Aromatase Inhibitor Research nih.gov |
| 5-Methoxy-1H-indole-2-carboxylic acid | -5.89 | -1.21 | 4.68 | Polymorph Characterization mdpi.com |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule, including its possible conformations, is critical to its function and interactions. This compound possesses several rotatable single bonds, notably the C7-C(O) bond and the C(O)-N bond of the amide group. The rotation around these bonds gives rise to different spatial arrangements, or conformers, which can have varying energy levels.
Conformational analysis of N,N-diethyl amides, in particular, often reveals the presence of multiple stable conformers due to restricted rotation around the amide C-N bond, which has significant double-bond character. nih.gov This can lead to distinct orientations of the ethyl groups relative to the carbonyl oxygen. Computational methods, such as DFT, are employed to perform potential energy scans by systematically rotating specific dihedral angles to identify low-energy, stable conformers. nih.gov
Spectroscopic Techniques for Structural Confirmation of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. A full assignment of the ¹H and ¹³C NMR spectra for this compound is essential for unambiguous structural confirmation. researchgate.netthieme-connect.de
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the indole N-H proton, and the protons of the diethylamide group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic region would contain signals for H-2, H-3, H-4, H-5, and H-6. H-2 and H-3 would likely appear as a doublet and a triplet, respectively, due to their coupling. The protons on the benzene (B151609) portion of the indole (H-4, H-5, H-6) would form a coupled system, with their chemical shifts influenced by the electron-withdrawing nature of the C7-carboxamide substituent. The diethylamide group may show complex signals due to hindered rotation around the amide bond, potentially resulting in two separate sets of quartets and triplets for the non-equivalent ethyl groups.
¹³C-NMR Spectroscopy: The carbon NMR spectrum would provide signals for all 13 unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to resonate in the range of 165-175 ppm. The eight carbons of the indole ring would appear in the aromatic region (approx. 100-140 ppm). The methylene (B1212753) (CH₂) and methyl (CH₃) carbons of the diethylamide group would appear in the upfield aliphatic region.
2D-NMR Techniques: To confirm the assignments made from 1D spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. thieme-connect.de
COSY would reveal proton-proton coupling networks, for instance, confirming the connectivity between H-5 and H-6, and between the CH₂ and CH₃ protons of the ethyl groups.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations would include the link from the carbonyl carbon to the methylene protons of the amide and to the H-6 proton of the indole ring, definitively placing the diethylamide group at the C-7 position.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound Note: These are estimated values based on general NMR principles and data from related indole carboxamides. mdpi.commdpi.com Solvent: CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H (indole) | ~10.0 - 11.5 | br s (broad singlet) | - |
| H-2 | ~7.2 - 7.4 | t (triplet) | J ≈ 2.5-3.0 |
| H-3 | ~6.5 - 6.7 | t (triplet) | J ≈ 2.5-3.0 |
| H-4 | ~7.6 - 7.8 | d (doublet) | J ≈ 7.5-8.0 |
| H-5 | ~7.0 - 7.2 | t (triplet) | J ≈ 7.5-8.0 |
| H-6 | ~7.4 - 7.6 | d (doublet) | J ≈ 7.5-8.0 |
| N-CH₂ (diethylamide) | ~3.4 - 3.6 | q (quartet) | J ≈ 7.0 |
| N-CH₂CH₃ (diethylamide) | ~1.1 - 1.3 | t (triplet) | J ≈ 7.0 |
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound Note: These are estimated values based on general NMR principles and data from related indole carboxamides. mdpi.commdpi.com Solvent: CDCl₃.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (amide) | ~168 - 172 |
| C-2 | ~125 - 128 |
| C-3 | ~102 - 105 |
| C-3a | ~127 - 130 |
| C-4 | ~120 - 123 |
| C-5 | ~121 - 124 |
| C-6 | ~118 - 121 |
| C-7 | ~128 - 132 |
| C-7a | ~135 - 138 |
| N-CH₂ (diethylamide) | ~40 - 44 |
| N-CH₂CH₃ (diethylamide) | ~12 - 15 |
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a synthesized compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). For this compound (formula: C₁₃H₁₆N₂O), the calculated monoisotopic mass of the neutral molecule is 216.1263 Da.
Using an ionization technique such as Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺ in the positive ion mode. The HRMS measurement of this ion would provide an experimental m/z value that can be compared to the theoretical value, confirming the molecular formula.
Table 4: Calculated Exact Masses for HRMS Analysis
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₃H₁₆N₂O | 216.1263 |
| [M+H]⁺ | C₁₃H₁₇N₂O⁺ | 217.1335 |
| [M+Na]⁺ | C₁₃H₁₆N₂NaO⁺ | 239.1155 |
In addition to accurate mass determination, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion, providing further structural evidence. Common fragmentation pathways for indole carboxamides include cleavage of the amide bond and fragmentation of the indole ring. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the tertiary amide group (Amide I band), typically found in the range of 1630-1670 cm⁻¹. Other key absorptions would include the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches from the ethyl groups (below 3000 cm⁻¹). mdpi.comnist.gov
Table 5: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium-Strong |
| Amide C=O | Stretch (Amide I) | 1630 - 1670 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The indole ring system is a strong chromophore that typically exhibits two main absorption bands. researchgate.netlibretexts.org One intense band (the B band) appears around 200-230 nm, and a second, broader band with fine structure (the L band) appears in the 260-290 nm region. The attachment of the diethylcarboxamide group at the C-7 position acts as an auxochrome, which can cause a slight shift in the wavelength (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima compared to unsubstituted indole. The exact λₘₐₓ values would be determined experimentally in a suitable solvent like ethanol (B145695) or methanol. libretexts.org
Advanced Synthetic Strategies and Methodological Innovations for Indole 7 Carboxamide Scaffolds
Multi-Component Reactions (MCRs) for Diversification of Indole-7-Carboxamides
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all components, have become a cornerstone of modern organic synthesis and drug discovery. researchgate.netnih.gov Their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules make them particularly suitable for exploring the chemical space around the indole-7-carboxamide core. rsc.orgresearchgate.net
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are especially powerful for creating peptide-like structures. researchgate.netbeilstein-journals.org In the context of indole-7-carboxamides, 1H-indole-7-carboxylic acid can serve as the acidic component in these transformations.
The Ugi four-component reaction (U-4CR) combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to produce an α-acylamino carboxamide derivative. researchgate.netresearchgate.net By employing 1H-indole-7-carboxylic acid in this reaction, a diverse array of derivatives can be synthesized where the indole-7-carboxamide moiety is linked to a complex, peptide-like backbone. This one-pot process allows for significant structural variation by simply changing any of the four starting materials. nih.gov A recent development described a novel Ugi-type reaction for synthesizing indole (B1671886) carboxamide amino amides from indole-N-carboxylic acids (prepared from indoles and CO2), aldehydes, amines, and isocyanides, highlighting the utility of MCRs in creating indole-tethered peptide units. nih.gov While this specific example utilizes indole-N-carboxylic acid, the principle is directly applicable to the 7-carboxy isomer.
Similarly, the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, an oxo-component, and an isocyanide, yields α-acyloxy carboxamides. beilstein-journals.orgnih.gov Using 1H-indole-7-carboxylic acid as the input allows for the direct incorporation of the indole-7-amido group into a different, highly functionalized scaffold.
These MCRs are instrumental in diversifying the indole-7-carboxamide scaffold, enabling the rapid synthesis of compound libraries for screening purposes. The ability to construct complex molecules with high bond-forming efficiency in a single step underscores the strategic advantage of MCRs in modern synthetic chemistry. nih.govresearchgate.net
| Reaction | Components | Product Scaffold | Key Advantage |
|---|---|---|---|
| Ugi Four-Component Reaction (U-4CR) | 1H-Indole-7-carboxylic acid, Amine, Aldehyde, Isocyanide | α-Acylamino carboxamide | High complexity generation; Creates peptide-like structures. nih.gov |
| Passerini Three-Component Reaction (P-3CR) | 1H-Indole-7-carboxylic acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide | Efficient formation of ester and amide bonds in one pot. nih.gov |
Flow Chemistry Applications in Indole-7-Carboxamide Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis. nih.gov By utilizing microreactors or packed-bed reactors, this approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, particularly for hazardous reactions. beilstein-journals.org
The synthesis of the indole core itself can be significantly improved using flow technology. Classical methods like the Fischer indole synthesis can be conducted under high-temperature and high-pressure conditions in continuous flow reactors, drastically reducing reaction times from hours to minutes and increasing productivity. nih.govresearchgate.net This allows for the rapid production of indole precursors that can then be converted to 1H-indole-7-carboxylic acid diethylamide.
Furthermore, the amide bond formation step—the coupling of 1H-indole-7-carboxylic acid with diethylamine (B46881)—can be efficiently performed under flow conditions. Continuous flow processes enable rapid heating to high temperatures, which can accelerate the amidation reaction while minimizing the formation of degradation byproducts due to the short residence times. uc.pt The integration of multiple synthetic steps into a sequential flow process allows for the automated, multi-step synthesis of complex molecules like indole-7-carboxamide derivatives without the need for isolating intermediates. nih.gov This "end-to-end" synthesis approach streamlines the production process, making it more efficient and scalable.
Key advantages of applying flow chemistry to indole-7-carboxamide synthesis include:
Enhanced Safety: Handling of hazardous reagents or unstable intermediates is safer as only small quantities are present in the reactor at any given time.
Rapid Optimization: Reaction conditions can be screened and optimized quickly by simply adjusting flow rates and temperatures.
Scalability: Scaling up production is achieved by running the flow system for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the challenges often associated with batch scale-up.
Improved Yield and Purity: Precise control over reaction parameters often leads to cleaner reactions with fewer byproducts, simplifying purification. nih.gov
Asymmetric Synthesis Approaches for Chiral Indole-7-Carboxamide Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Asymmetric synthesis provides methods to produce chiral molecules, and these strategies can be applied to generate chiral derivatives of indole-7-carboxamides. This can be achieved by introducing chiral centers into substituents on the indole ring or by creating axially chiral compounds. nih.gov
Catalytic asymmetric Friedel–Crafts reactions are a powerful tool for the C-H functionalization of indoles, typically at the C2 or C3 position. nih.gov By reacting an indole-7-carboxamide with a suitable electrophile in the presence of a chiral catalyst (such as a chiral phosphoric acid or a metal complex with a chiral ligand), it is possible to introduce a new substituent with high enantioselectivity. nih.govsciencedaily.com This strategy allows for the construction of complex, chiral side chains on the indole core.
Another approach involves the asymmetric synthesis of the indole core itself. While the classic Fischer indole synthesis is not stereoselective, modern variations using chiral catalysts have been developed to produce chiral indole frameworks enantioselectively. sciencedaily.com These chiral indole precursors can then be elaborated into the desired chiral indole-7-carboxamide derivatives.
Furthermore, recent advances have focused on the atroposelective synthesis of indole derivatives, creating molecules with axial chirality. researchgate.netrsc.org This can be achieved through strategies like de novo ring formation or catalytic N-acylation, providing access to unique three-dimensional structures. For instance, chiral isothiourea (ITU) has been used as a catalyst for the asymmetric N-acylation of N-aminoindoles, producing N-N axially chiral compounds with high yields and enantioselectivities. rsc.org These advanced methods open up new avenues for designing novel, chiral indole-7-carboxamide derivatives with specific spatial arrangements.
| Strategy | Description | Key Catalyst/Reagent Type | Example Application |
|---|---|---|---|
| Asymmetric C-H Functionalization | Enantioselective introduction of substituents onto the indole ring, typically at C2 or C3. | Chiral Metal Complexes, Chiral Phosphoric Acids. nih.gov | Friedel-Crafts alkylation of the indole core. |
| Catalytic Asymmetric Indole Synthesis | De novo construction of a chiral indole scaffold from achiral precursors. | Chiral Brønsted or Lewis acids. sciencedaily.com | Enantioselective Fischer indole synthesis variant. |
| Atroposelective Synthesis | Creation of axially chiral indole derivatives by restricting rotation around a single bond. | Chiral Isothiourea (ITU) catalysts. rsc.org | Asymmetric N-acylation to form N-N axially chiral indoles. |
Photochemical and Electrochemical Approaches to Indole-7-Carboxamide Functionalization
Photochemical and electrochemical methods represent green and powerful alternatives to traditional synthesis, often allowing for unique chemical transformations under mild conditions. researchgate.netresearchgate.net These strategies are particularly well-suited for the C-H functionalization of aromatic systems like the indole nucleus, enabling the direct installation of new functional groups without the need for pre-functionalized starting materials. chim.itnih.gov
A significant breakthrough in this area is the direct, regioselective functionalization of the indole-7-carboxamide scaffold. Research has demonstrated that the carboxamide group at the C7 position can act as a directing group in transition metal-catalyzed C-H activation reactions. An efficient method for the highly chemo- and regioselective C6 alkenylation of indole-7-carboxamides has been developed using an inexpensive Ruthenium(II) catalyst. nih.govacs.org This chelation-assisted C-H bond activation allows for the precise installation of an alkenyl group at the C6 position, a transformation that is difficult to achieve using classical methods. nih.govacs.org This highlights the power of modern organometallic catalysis to functionalize previously inert C-H bonds.
Electrosynthesis offers another sustainable approach for modifying the indole scaffold. researchgate.net By using electricity to drive redox reactions, chemists can generate reactive intermediates like N-centered radicals from anilines, which can then undergo cyclization with alkynes to build the indole core. rsc.org This method avoids the use of stoichiometric chemical oxidants or reductants, reducing waste. Recent work has shown that cobalt-catalyzed electrochemistry can be used for the enantioselective synthesis of axially chiral indoles through C-H/N-H activation and annulation. chemistryviews.org
Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has also emerged as a versatile tool for indole functionalization. researchgate.net Light-driven, metal-free protocols have been developed for the direct C2–H alkylation of indoles. nih.gov This is achieved through the formation of a photoactive electron donor-acceptor (EDA) complex, which generates reactive carbon-centered radicals under mild conditions. nih.gov Such methods provide a pathway to introduce alkyl groups onto the indole-7-carboxamide core with high functional group tolerance and under environmentally benign conditions.
| Compound Name |
|---|
| This compound |
| 1H-indole-7-carboxylic acid |
| Diethylamine |
| Indole-N-carboxylic acid |
| N-aminoindoles |
Future Directions in Chemical Research on 1h Indole 7 Carboxylic Acid Diethylamide
Development of Novel and Efficient Synthetic Routes
The synthesis of 1H-indole-7-carboxylic acid diethylamide is not widely documented, necessitating the development of robust and efficient synthetic strategies. Future research could focus on optimizing classical methods and exploring modern synthetic technologies.
The primary approach involves the synthesis of the 1H-indole-7-carboxylic acid precursor, followed by amidation. The Reissert method has proven successful for preparing 7-substituted indoles, such as 7-cyanoindole, which can then be hydrolyzed to the corresponding carboxylic acid. acs.orgacs.org A key area of research would be to enhance the efficiency and scalability of this multi-step sequence.
Once the carboxylic acid is obtained, the subsequent amidation with diethylamine (B46881) is crucial. While standard coupling reagents (like carbodiimides) are effective, future work could explore more atom-economical and environmentally benign methods. researchgate.netnih.gov Direct amidation reactions catalyzed by boronic acids or transition metals like zirconium(IV) chloride, which proceed with high efficiency and generate water as the only byproduct, represent a promising avenue. nih.govacs.orgnih.gov The development of a one-pot synthesis from a suitable aniline (B41778) precursor, bypassing the isolation of the intermediate carboxylic acid, would be a significant advancement. luc.edu
| Method | Catalyst/Reagent | Potential Advantages | Areas for Research |
|---|---|---|---|
| Carbodiimide Coupling | EDCI, DCC | Well-established, reliable | Stoichiometric waste generation |
| Boron-Mediated Amidation | B(OCH₂CF₃)₃, Boronic Acids | High efficiency, mild conditions, simple purification nih.govacs.org | Catalyst loading and substrate scope |
| ZrCl₄-Catalyzed Amidation | Zirconium(IV) chloride | High conversion, atom-economical nih.gov | Reaction temperature and water removal |
| Titanium-Mediated Amidation | TiCl₄ | Effective for sterically hindered substrates nih.gov | Optimization of reaction conditions |
Exploration of Unconventional Reaction Pathways for Derivatization
Beyond its synthesis, the derivatization of this compound offers a rich field for chemical exploration. The indole (B1671886) scaffold has multiple sites amenable to functionalization, and unconventional methods could provide access to novel chemical space.
C-H Functionalization: Direct C-H activation has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. chim.itrsc.org Research could target the selective functionalization of the C-H bonds at the C2, C3, C4, C5, and C6 positions of the indole ring. The existing diethylamide group at C7 could potentially act as a directing group, guiding transition-metal catalysts (e.g., rhodium, palladium, cobalt) to functionalize adjacent positions like C6, a typically less reactive site. chim.itmdpi.comchemistryviews.org This strategy would enable the introduction of aryl, alkyl, or other functional groups, rapidly building molecular complexity. acs.org
Photocatalysis: Visible-light photocatalysis offers a green and efficient alternative for driving chemical transformations. researchgate.net This approach could be used for various derivatizations, such as:
Dearomatization: Photocatalytic [2+2] cycloadditions could be explored by installing an alkene tether on the indole nitrogen, leading to complex, three-dimensional indoline (B122111) scaffolds. acs.org
Radical Reactions: Indole derivatives can participate in sulfonyl radical-triggered cyclizations or act as pre-photocatalysts themselves. acs.orgrsc.org Investigating such radical-mediated pathways could lead to the synthesis of unique sulfonylated or cyclized derivatives of the target molecule.
Hydroboration: Photocatalytic hydroboration could be used to achieve the diastereoselective dearomatization of the indole core, producing borylated indolines that are valuable synthetic intermediates. nih.gov
| Reaction Type | Potential Reagents/Catalysts | Target Position(s) | Expected Outcome |
|---|---|---|---|
| Directed C-H Arylation | Pd(II) or Rh(III) catalysts | C6 | Introduction of aryl groups |
| Photocatalytic Cycloaddition | Visible light, photosensitizer | Indole π-system | Formation of cyclobutane-fused indolines acs.org |
| Radical Sulfenylation | Thiols, visible light | C3 | Synthesis of 3-sulfenylindole derivatives rsc.org |
| C-H Alkenylation | Rh catalysts, alkenes | C7 (via directing group) or C2/C3 | Introduction of vinyl groups chim.it |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design and saving resources. Future research on this compound would greatly benefit from the application of advanced computational modeling.
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure and predict the reactivity of the indole ring. acs.orgresearchgate.net Such calculations can determine the relative energies of intermediates and transition states for various reactions, helping to rationalize observed regioselectivity in C-H functionalization or electrophilic substitution reactions. chemistryviews.org Modeling can also predict spectroscopic properties (NMR, IR), aiding in the characterization of new derivatives. nih.gov
Molecular Docking and Dynamics: While this article excludes pharmacological applications, molecular docking can be a valuable tool in chemical biology to understand how the molecule might interact with protein active sites. nih.govchemrxiv.orgsci-hub.runih.gov By modeling the binding of this compound and its derivatives to various enzymes or receptors, researchers can gain insights into the structural features that govern molecular recognition. This can guide the design of derivatives with specific binding properties for applications in areas like chemical sensing or catalysis.
Quantitative Structure-Property Relationship (QSPR) Studies: By synthesizing a library of derivatives and measuring specific chemical properties (e.g., solubility, stability, reactivity), QSPR models can be developed. These models use computational descriptors to correlate a molecule's structure with its properties, enabling the prediction of properties for yet-to-be-synthesized compounds.
Strategic Integration into Complex Molecular Architectures
The unique substitution pattern of this compound makes it an interesting building block for the synthesis of larger, more complex molecular architectures. Indole-containing natural products often possess intricate polycyclic systems, and this compound could serve as a starting point for their synthesis. nih.govrsc.orgresearchgate.net
Macrocycle Synthesis: Indole units are frequently incorporated into macrocycles due to their rigid structure and hydrogen-bonding capabilities. rsc.orgrsc.orgmdpi.com The diethylamide group could be further functionalized, or other positions on the indole ring (e.g., C2 or the N-H position) could be used as anchor points for cyclization. nih.gov Metal-catalyzed cross-coupling reactions or C-H activation strategies could be employed to achieve intramolecular cyclization, forming novel indole-containing macrocyclic structures with potential applications in host-guest chemistry or materials science. mdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
